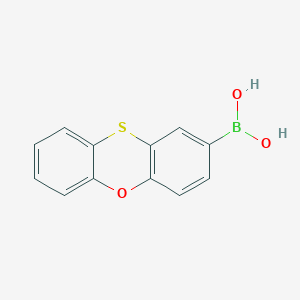
Phenoxathiine-2-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxathiine-2-boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis. This compound features a phenoxathiine core, a sulfur-containing heterocycle, with a boronic acid functional group at the 2-position. Boronic acids are widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and other nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a phenoxathiine derivative with a boronic acid reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for a wide range of substrates.
Industrial Production Methods: Industrial production of phenoxathiine-2-boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenoxathiine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can modify the phenoxathiine core or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic acid derivatives.
Scientific Research Applications
Phenoxathiine-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenoxathiine-2-boronic acid involves its ability to form covalent bonds with nucleophiles, such as diols and amines. This property is exploited in various chemical reactions, including cross-coupling and sensor applications. The boronic acid group can also undergo oxidation to form reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Phenoxathiine: The parent compound without the boronic acid group.
Phenoxathiine-3-boronic acid: A similar compound with the boronic acid group at the 3-position.
Thianthrene-2-boronic acid: Another sulfur-containing heterocycle with a boronic acid group.
Uniqueness: Phenoxathiine-2-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. Its phenoxathiine core provides additional stability and electronic properties that are beneficial in various applications .
Properties
Molecular Formula |
C12H9BO3S |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
phenoxathiin-2-ylboronic acid |
InChI |
InChI=1S/C12H9BO3S/c14-13(15)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)16-10/h1-7,14-15H |
InChI Key |
YKSSDTMAILWUFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC=CC=C3S2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



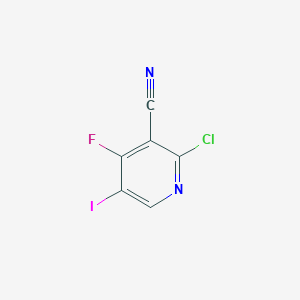
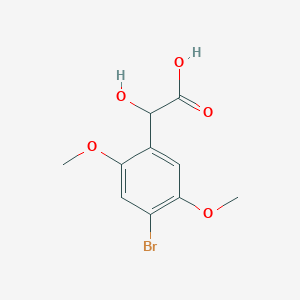
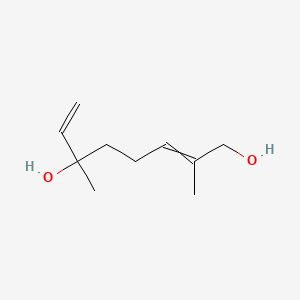
![2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13686054.png)

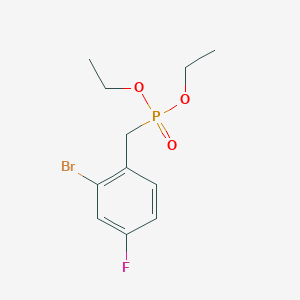
![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
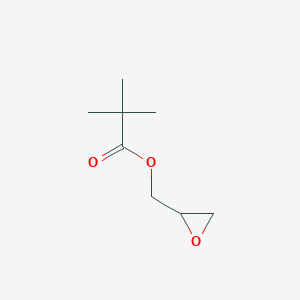
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
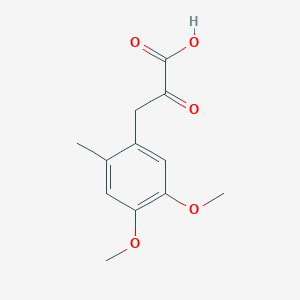
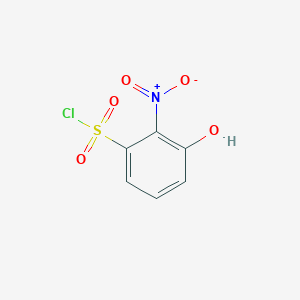
![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
